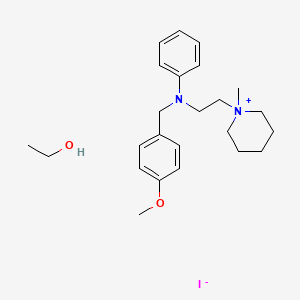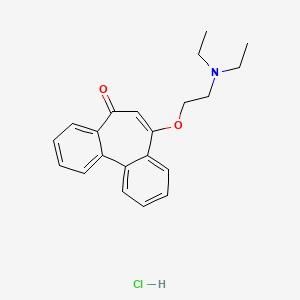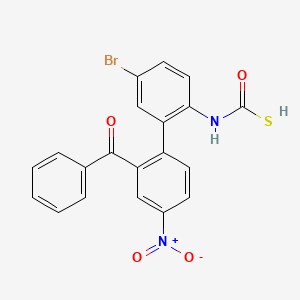
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.31 This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts these substrates to 2,5-unsubstituted pyrroles .
Análisis De Reacciones Químicas
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-ethyl-1-methyl: This compound has a similar pyrrole ring structure but different substitutions, leading to distinct chemical properties.
1H-Pyrrole-1-ethanol, 2,5-dimethyl: This compound has an ethanol group instead of an ethanethiol group, which affects its reactivity and applications.
1H-Pyrrole, 2-methyl: This simpler pyrrole derivative lacks the additional substitutions present in 1H-Pyrrole-1-ethanethiol, 2-methyl-5-(1-methylethyl)-, resulting in different chemical behavior.
Propiedades
Número CAS |
153687-00-4 |
|---|---|
Fórmula molecular |
C10H17NS |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
Clave InChI |
QRMCUTXWBFUSFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CCS)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















